

# Evenamide: A Novel Glutamatergic Modulator for the Treatment of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide on the Mechanism of Action

# **Executive Summary**

**Evenamide** (NW-3509) is an investigational, first-in-class, orally available small molecule being developed by Newron Pharmaceuticals as an add-on therapy for schizophrenia. Its novel mechanism of action, centered on the modulation of glutamate neurotransmission through the blockade of voltage-gated sodium channels (VGSCs), distinguishes it from current antipsychotic agents that primarily target dopaminergic and serotonergic pathways. This technical guide provides a comprehensive overview of the molecular mechanism, preclinical evidence, and clinical trial data for **evenamide** in the context of schizophrenia, tailored for researchers, scientists, and drug development professionals.

# Introduction: The Glutamatergic Hypothesis of Schizophrenia

While the dopamine hypothesis has long dominated the understanding and treatment of schizophrenia, accumulating evidence points to a significant role for glutamatergic dysfunction, particularly hypoactivity of the N-methyl-D-aspartate receptor (NMDAR), in the pathophysiology of the disorder.[1] This hypofunction is thought to lead to downstream hyperactivity of glutamatergic pathways, resulting in neuronal hyperexcitability in key brain regions such as the hippocampus and prefrontal cortex, which contributes to the positive, negative, and cognitive



symptoms of schizophrenia.[2][3] **Evenamide** represents a targeted approach to normalize this pathological glutamate release.

## **Molecular Mechanism of Action**

**Evenamide**'s primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs).[4][5][6] By binding to these channels, **evenamide** modulates sustained, high-frequency neuronal firing that is characteristic of pathological states, without significantly affecting normal neuronal excitability.[5] This selective action is crucial, as it allows for the normalization of excessive, aberrant glutamate release without impairing basal glutamatergic neurotransmission.[4][6] Preclinical studies have shown that **evenamide** does not interact with over 130 other central nervous system targets, including dopaminergic and serotonergic receptors, highlighting its focused mechanism.[4][6]

## Signaling Pathway of Evenamide's Action

The proposed signaling pathway for **evenamide**'s therapeutic effect in schizophrenia is initiated by its binding to VGSCs on presynaptic glutamatergic neurons. This action preferentially dampens the excessive neuronal firing that leads to pathological glutamate release. The subsequent reduction in extracellular glutamate levels helps to restore normal synaptic function and alleviate the neuronal hyperexcitability implicated in the symptoms of schizophrenia.





Click to download full resolution via product page

**Caption:** Proposed signaling pathway of **evenamide** in schizophrenia.

### **Preclinical Evidence**

**Evenamide** has demonstrated efficacy in multiple well-established animal models of schizophrenia, providing a strong rationale for its clinical development. These models aim to replicate key behavioral and neurochemical features of the disorder.

## **Ketamine-Induced Prepulse Inhibition (PPI) Deficit**

The PPI test is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. The administration of the NMDAR antagonist ketamine induces a deficit in PPI in rodents, mimicking this aspect of the disorder.

#### Experimental Protocol:

- Animals: Male Sprague Dawley rats.
- Drug Administration: **Evenamide** is administered orally (p.o.) at doses of 1.25, 5, and 15 mg/kg. Ketamine is administered subcutaneously (s.c.) at a dose of 10 mg/kg, 15 minutes prior to the PPI test.[7]
- Apparatus: Acoustic startle chambers.
- Procedure: Rats are habituated to the startle chambers. The test consists of trials with a startling stimulus (pulse) alone and trials where a weaker, non-startling stimulus (prepulse) precedes the pulse.
- Data Analysis: The percentage of PPI is calculated as: [1 (startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse alone trial)] x 100.

Results: **Evenamide** has been shown to reverse the ketamine-induced deficit in PPI, indicating its potential to ameliorate sensorimotor gating deficits in schizophrenia.[1]

# Phencyclidine (PCP)-Induced Social Interaction Deficit



Social withdrawal is a core negative symptom of schizophrenia. Chronic administration of the NMDAR antagonist phencyclidine (PCP) in rats leads to a reduction in social interaction, modeling this negative symptom domain.

#### Experimental Protocol:

- Animals: Male rats.
- Drug Administration: PCP is administered to induce social withdrawal.[8] Evenamide is administered to assess its ability to reverse this deficit.[9]
- Apparatus: An open-field arena.
- Procedure: Pairs of unfamiliar rats are placed in the arena, and their social behaviors (e.g., sniffing, following, grooming) are recorded and scored.[10]
- Data Analysis: The total time spent in social interaction is quantified.

Results: **Evenamide** has been shown to attenuate the PCP-induced deficits in social interaction, suggesting its potential to improve negative symptoms in schizophrenia.[9]

# **Experimental Workflow: Preclinical Behavioral Testing**





Click to download full resolution via product page

**Caption:** Generalized workflow for preclinical behavioral experiments.

# **Clinical Development and Efficacy**

**Evenamide** is currently in late-stage clinical development as an add-on therapy for patients with schizophrenia who have an inadequate response to current antipsychotic medications.



## Phase II Clinical Trial (Study 014/015)

This open-label study evaluated the long-term safety and efficacy of **evenamide** as an add-on to antipsychotics in patients with treatment-resistant schizophrenia (TRS).[11]

#### Study Design:

- Population: 161 patients with treatment-resistant schizophrenia.[11]
- Intervention: **Evenamide** administered at doses of 7.5, 15, and 30 mg twice daily (bid) as an add-on to their current antipsychotic.[12]
- Duration: 6-week initial phase followed by a 1-year extension.[11]
- Primary Outcome: Safety and tolerability.
- Secondary Outcomes: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score, Clinical Global Impression of Severity (CGI-S), and Level of Functioning (LOF) scale.[11]

Results: **Evenamide** was well-tolerated and demonstrated a sustained and progressive improvement in PANSS total score, CGI-S, and LOF over the one-year treatment period. Notably, no patients relapsed during the study.[11]

## Phase II/III Clinical Trial (Study 008A)

This pivotal study assessed the efficacy and safety of **evenamide** as an add-on therapy in patients with chronic schizophrenia who were inadequately responding to second-generation antipsychotics.[13][14]

#### Study Design:

- Population: 291 patients with chronic schizophrenia with an inadequate response to their current second-generation antipsychotic.[13][15]
- Intervention: Evenamide 30 mg bid or placebo as an add-on to their current antipsychotic.
   [15]



• Duration: 4 weeks.[13]

Primary Outcome: Change from baseline in PANSS total score.[13]

Secondary Outcome: Change from baseline in CGI-S.[13]

Results: The study met its primary and key secondary endpoints, with the **evenamide** group showing a statistically significant and clinically meaningful reduction in PANSS total score and CGI-S compared to the placebo group.[13][14]

| Clinical Trial               | Patient<br>Population                    | Evenamide<br>Dose     | Primary Efficacy<br>Endpoint | Key Findings                                                                  |
|------------------------------|------------------------------------------|-----------------------|------------------------------|-------------------------------------------------------------------------------|
| Study 014/015<br>(Phase II)  | Treatment-<br>Resistant<br>Schizophrenia | 7.5, 15, 30 mg<br>bid | PANSS Total<br>Score         | Sustained improvement over 1 year, no relapses.[11]                           |
| Study 008A<br>(Phase II/III) | Inadequate<br>Response to<br>SGAs        | 30 mg bid             | PANSS Total<br>Score         | Statistically significant reduction in PANSS and CGI- S vs. placebo. [13][14] |

## Conclusion

**Evenamide**'s unique mechanism of action as a voltage-gated sodium channel blocker that modulates pathological glutamate release offers a promising new therapeutic avenue for the treatment of schizophrenia. Its targeted approach, which complements the mechanisms of existing antipsychotics, has the potential to address the unmet needs of patients who do not respond adequately to current treatments. The robust preclinical data, coupled with the positive results from late-stage clinical trials, underscore the potential of **evenamide** to become a valuable addition to the therapeutic armamentarium for schizophrenia. Further research and the completion of ongoing Phase III trials will be crucial in fully elucidating the clinical utility of this novel glutamatergic modulator.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 18. Evenamide, a Putative Antipsychotic, Targets Abnormal Electrical Activity and Glutamatergic Abnormalities to Improve Psychotic Symptoms in Patients With Schizophrenia: Results From a Phase II, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newron to present data and updates on its clinical program evaluating evenamide as an add-on treatment for schizophrenia at the 2025 World Congress of Biological Psychiatry (WCBP) | Newron Pharmaceuticals [newron.com]
- 5. Newron Initiates First Potentially Pivotal Study With Evenamide in Patients With Schizophrenia [drug-dev.com]
- 6. Newron TRS study 6 months' results: Evenamide substantially improves patients to an extent that they no longer meet protocol entry criteria | Newron Pharmaceuticals [newron.com]
- 7. Psychiatry and Behavioral Sciences [pbsciences.org]
- 8. Phencyclidine in the social interaction test: an animal model of schizophrenia with face and predictive validity PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improvement of phencyclidine-induced social behaviour deficits in rats: involvement of 5-HT1A receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Newron reports exceptional one-year results of study 014/15 with evenamide in treatment-resistant schizophrenia (TRS) | Newron Pharmaceuticals [newron.com]
- 12. Phase 2 Results Indicate Evenamide, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]



- 13. Evenamide Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 14. Efficacy and safety of evenamide, a glutamate modulator, added to a second-generation antipsychotic in inadequately/poorly responding patients with chronic schizophrenia: Results from a randomized, double-blind, placebo-controlled, phase 3, international clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Newron Reports Compelling Additional Data Documenting the Efficacy of Evenamide in Pivotal Study 008A in Poorly Responding Schizophrenia Patients BioSpace [biospace.com]
- To cite this document: BenchChem. [Evenamide: A Novel Glutamatergic Modulator for the Treatment of Schizophrenia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#evenamide-mechanism-of-action-in-schizophrenia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com